molecular formula C19H25N3O2S B2653549 1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)butan-1-one CAS No. 1170463-50-9

1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)butan-1-one

Cat. No. B2653549
CAS RN: 1170463-50-9
M. Wt: 359.49
InChI Key: ABKMIOFXJGGJDC-UHFFFAOYSA-N
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Description

1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)butan-1-one is a compound that belongs to the class of thiadiazole derivatives. It has gained significant attention due to its potential use in scientific research for various purposes.

Scientific Research Applications

Nucleophilic Substitution Reactions and Reduction

Nucleophilic substitution reactions involving bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole and its derivatives lead to compounds with potential for further pharmacological exploration. The reduction of these derivatives can produce a variety of compounds, including benzenetetraamines, which may possess interesting biological activities (Mataka et al., 1992).

Antiproliferative and Antimicrobial Properties

Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and shown to possess significant antiproliferative and antimicrobial properties. This includes DNA protective abilities against oxidative damage and strong activity against certain microbial strains. Such compounds are considered potential candidates for chemotherapy strategies (Gür et al., 2020).

EGFR Inhibitors for Anti-cancer Activity

Benzimidazole derivatives bearing 1,2,4-triazole, closely related to the query compound's chemical motif, have been investigated for their mechanism and anti-cancer properties. Molecular docking studies suggest significant binding affinities, indicating potential as EGFR inhibitors for cancer treatment (Karayel, 2021).

Photosensitizers for Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with thiadiazole-based groups have been characterized for their use as photosensitizers in photodynamic therapy. Their high singlet oxygen quantum yield makes them promising for cancer treatment applications (Pişkin et al., 2020).

Antitubercular Activity

Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and evaluated for their antitubercular activity, demonstrating the importance of the thiadiazole core in developing potent pharmacological agents (Badiger & Khazi, 2013).

properties

IUPAC Name

1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-3-4-18(23)22-11-9-15(10-12-22)19-21-20-17(25-19)13-14-5-7-16(24-2)8-6-14/h5-8,15H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKMIOFXJGGJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)butan-1-one

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